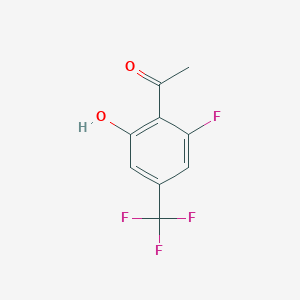

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone is an aryl fluorinated building block with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization in the presence of sulfuric acid and silica as catalysts . Another method includes the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 2'-fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone exhibits antimicrobial properties. Its hydroxy group can participate in hydrogen bonding, enhancing its interaction with microbial targets. Case studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations.

Drug Design and Development

The compound's unique electronic characteristics make it a candidate for drug design. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability, making this compound suitable for developing new therapeutic agents targeting specific enzymes or receptors.

Herbicidal Properties

Studies have explored the herbicidal potential of this compound. Its chemical structure allows for selective action against certain weed species while minimizing damage to crops. Field trials have indicated effective weed control with minimal phytotoxicity to desirable plants, positioning this compound as a promising candidate for new herbicide formulations.

Insect Repellency

Research on the insect repellency of this compound has yielded positive results. Laboratory tests demonstrated that it can deter various insect species, suggesting applications in pest management strategies.

Coatings and Polymers

Mechanism of Action

The mechanism of action of 2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine and trifluoromethyl groups can participate in hydrophobic interactions and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-(trifluoromethyl)acetophenone: Similar structure but lacks the hydroxyl group.

2-Fluoro-6-(trifluoromethyl)aniline: Contains an amino group instead of the hydroxyl group.

2-Fluoro-6-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of the hydroxyl group.

Uniqueness

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone is unique due to the presence of both hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in various synthetic and research applications.

Biological Activity

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydroxyl group, contributing to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and pharmacological implications.

- Molecular Formula : C9H6F4O

- Molecular Weight : 206.137 g/mol

- CAS Registry Number : 174013-29-7

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the hydroxyl group may facilitate hydrogen bonding with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways. It has been shown to inhibit glutathione S-transferase, which plays a crucial role in detoxification processes in the liver. This inhibition can lead to increased oxidative stress within cells.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB, which is involved in inflammatory responses. By inhibiting this pathway, the compound may exert anti-inflammatory effects.

- Gene Expression Regulation : The compound influences the expression of genes involved in apoptosis and cell cycle regulation, suggesting potential applications in cancer therapy.

Biochemical Interactions

The compound's structure allows it to form covalent bonds with active sites of target enzymes. The carbonyl group interacts with amino acid residues, leading to enzyme inhibition. The trifluoromethyl and fluoro groups enhance binding affinity and reactivity, making it a potent inhibitor of various biochemical pathways .

Pharmacological Implications

The pharmacological profile of this compound indicates potential therapeutic applications:

- Anticancer Activity : Due to its ability to modulate apoptosis and inhibit cell proliferation through NF-κB pathway interference, this compound shows promise as an anticancer agent.

- Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines through NF-κB modulation suggests potential use in treating inflammatory diseases.

Case Studies

- Animal Model Studies : In studies involving animal models, varying doses of the compound were administered to assess toxicity and efficacy. Low doses showed minimal toxicity while effectively modulating specific biochemical pathways. However, higher doses resulted in adverse effects including liver damage, indicating a need for careful dosage optimization.

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .

Data Table: Biological Activity Overview

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone?

Methodological Answer:

A common approach involves multi-step substitution and protection strategies. For fluorinated acetophenones, selective fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions . The trifluoromethyl group is typically introduced via Ullmann coupling or radical trifluoromethylation . Hydroxy groups may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions during synthesis . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. Advanced: How can structural ambiguities in fluorinated acetophenones be resolved using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : 19F NMR is critical for distinguishing positional isomers (e.g., 2' vs. 6' substitution) due to distinct chemical shifts. For example, ortho-fluorine resonates at δ -110 to -120 ppm, while para-fluorine appears at δ -140 to -150 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or EI ionization helps confirm molecular formula accuracy, especially for trifluoromethylated derivatives (e.g., isotopic peaks for 35Cl/37Cl vs. 19F) .

- X-ray Crystallography : Resolves regiochemical uncertainties in crystalline derivatives, particularly for distinguishing hydroxyl and trifluoromethyl group orientations .

Q. Basic: What physicochemical properties influence the solubility and stability of this compound?

Methodological Answer:

- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to hydrogen bonding from the hydroxyl group and dipole interactions from fluorine . Solubility in water is limited (<1 mg/mL) but improves at pH >9 via deprotonation of the hydroxyl group .

- Stability : The trifluoromethyl group enhances thermal stability (decomposition >200°C), while the hydroxyl group necessitates storage under inert atmospheres to prevent oxidation. Use amber vials at -20°C to mitigate photodegradation .

Q. Advanced: How do substituent positions (fluoro, hydroxy, trifluoromethyl) impact biological activity?

Methodological Answer:

- Antifungal Activity : The 6'-hydroxy group is critical for hydrogen bonding to fungal enzyme active sites (e.g., CYP51), as shown in analogs like 2',6'-dihydroxy-4'-methoxyacetophenone (IC50 = 12 µM against Candida albicans) .

- Electron-Withdrawing Effects : The 2'-fluoro and 4'-trifluoromethyl groups reduce electron density in the aromatic ring, enhancing electrophilic reactivity in cross-coupling reactions .

- SAR Studies : Positional isomerism (e.g., 2'-fluoro vs. 4'-fluoro) alters LogP values (2'-F: 2.1 vs. 4'-F: 1.8), impacting membrane permeability in cellular assays .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Store at -20°C in desiccated, amber glass vials to prevent hydrolysis and photodegradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from fluorinated phenols .

- Waste Disposal : Neutralize acidic hydroxyl groups with NaHCO3 before aqueous disposal. Organic residues require incineration in halogen-approved facilities .

Q. Advanced: How can contradictions in spectral data for trifluoromethylated acetophenones be mitigated?

Methodological Answer:

- Cross-Validation : Combine 1H-19F HOESY NMR to confirm spatial proximity of substituents .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict 13C chemical shifts within ±2 ppm of experimental values, resolving ambiguities in regiochemistry .

- Isotopic Labeling : Synthesize 18O-labeled hydroxy derivatives to track oxidation artifacts in MS datasets .

Properties

Molecular Formula |

C9H6F4O2 |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

1-[2-fluoro-6-hydroxy-4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H6F4O2/c1-4(14)8-6(10)2-5(3-7(8)15)9(11,12)13/h2-3,15H,1H3 |

InChI Key |

LZHIBHWBEJATCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.